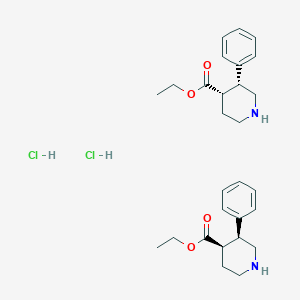
3'-epi-Idoxuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first synthesized in the late 1950s as part of an anticancer program . This compound has gained significant attention due to its antiviral properties, particularly against DNA viruses such as herpes simplex virus . The structure of L-5-iodo-2’-deoxyuridine closely resembles that of thymidine, allowing it to be incorporated into viral DNA, thereby inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-5-Iodo-2’-deoxyuridine can be synthesized through various methods. One common approach involves the iodination of 2’-deoxyuridine using iodine monochloride . Another method includes the use of cuprous cyanide and 5-iodouracil to prepare 5-cyanouracil, which is then converted to L-5-iodo-2’-deoxyuridine .
Industrial Production Methods: In industrial settings, the synthesis of L-5-iodo-2’-deoxyuridine often involves the use of radiolabelled iodine for cancer diagnosis and therapy . The process includes the iodogen-supported destannylation reaction of 5-(tri-n-butylstannyl)-2’-deoxyuridine, followed by purification to eliminate by-products .
Chemical Reactions Analysis
Types of Reactions: L-5-Iodo-2’-deoxyuridine undergoes various chemical reactions, including substitution and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of halogen exchange reactions, where the iodine atom is replaced with other halogens or functional groups.
Reduction Reactions: Catalytic hydrogenation can be used to reduce the iodine atom to a hydrogen atom.
Major Products: The major products formed from these reactions include various analogs of L-5-iodo-2’-deoxyuridine, such as 5-iodo-5’-amino-2’,5’-dideoxyuridine .
Scientific Research Applications
L-5-Iodo-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used in molecular combing assays and DNA fiber assays to study DNA replication and repair mechanisms.
Medicine: L-5-Iodo-2’-deoxyuridine is used as a radiosensitizer in cancer therapy, enhancing the effects of radiation on cancer cells.
Industry: The compound is used in the production of radiolabelled analogs for cancer diagnosis and therapy.
Mechanism of Action
L-5-Iodo-2’-deoxyuridine exerts its effects by substituting itself for thymidine in viral DNA . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases, preventing proper DNA synthesis and replication . The faulty DNA produced as a result of this substitution cannot infect or destroy tissue, thereby inhibiting viral replication .
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine: Another halogenated pyrimidine analog with similar antiviral properties.
5-Chloro-2’-deoxyuridine: A less commonly used analog with similar mechanisms of action.
Uniqueness: L-5-Iodo-2’-deoxyuridine is unique due to its specific incorporation into viral DNA and its ability to act as a radiosensitizer . Its effectiveness in treating herpes simplex keratitis and its use in cancer therapy highlight its versatility and importance in both medical and research settings .
Properties
CAS No. |
60110-67-0 |
|---|---|
Molecular Formula |
C9H11IN2O5 |
Molecular Weight |
354.10 g/mol |
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7-/m0/s1 |
InChI Key |
XQFRJNBWHJMXHO-XVMARJQXSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B8176920.png)




![5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8176974.png)

